Bis[4-amino-2-chlorophenyl]sulfone
Description
Bis[4-amino-2-chlorophenyl]sulfone is a sulfone derivative characterized by two 4-amino-2-chlorophenyl groups attached to a sulfonyl (SO₂) moiety. The amino groups enhance solubility in polar solvents and enable participation in hydrogen bonding, which is critical for biological interactions or material crosslinking .
Properties
CAS No. |
35880-73-0 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2S |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
4-(4-amino-2-chlorophenyl)sulfonyl-3-chloroaniline |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-5-7(15)1-3-11(9)19(17,18)12-4-2-8(16)6-10(12)14/h1-6H,15-16H2 |
InChI Key |
BNCFLKMOWWGLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)S(=O)(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Chlorobenzene with Sulfuric Acid and Condensing Agents
A prominent industrial method involves reacting chlorobenzene with sulfuric acid at elevated temperatures (200–250 °C) in the presence of a condensing agent to form bis(4-chlorophenyl) sulfone. This process proceeds via two condensation steps:
- Sulfonation of chlorobenzene to form chlorobenzenesulfonic acid.
- Condensation of chlorobenzenesulfonic acid to bis(4-chlorophenyl) sulfone.
The addition of condensing agents such as boric acid or trifluoromethanesulfonic acid improves selectivity and space-time yield by facilitating the condensation step and minimizing by-products formation.
Reaction conditions and results summary:
| Parameter | Condition/Agent | Outcome/Notes |
|---|---|---|
| Temperature | 200–250 °C | Required for both sulfonation and condensation |
| Condensing agents | Boric acid, trifluoromethanesulfonic acid | Enhance selectivity and yield |
| Solvent | Chlorobenzene (also reactant) | Acts as solvent in some methods |
| Catalyst | Iron(III) chloride (traditional) | Causes chlorination side reactions, less preferred |
| By-products | Dichlorobenzenes | Formed during iron(III) chloride catalysis, complicate purification |
| Purity | High purity essential | For downstream pharmaceutical and polymer use |
This method avoids the use of toxic reagents like dimethyl sulfate, which were employed in older processes involving sulfur trioxide and pyrosulfates.
Friedel-Crafts Reaction of 4-Chlorobenzenesulfonyl Chloride with Chlorobenzene
Another classical approach is the Friedel-Crafts sulfonylation where 4-chlorobenzenesulfonyl chloride reacts with chlorobenzene in the presence of Lewis acid catalysts such as iron(III) chloride. However, this method suffers from side reactions due to the chlorinating nature of iron(III) chloride at the reaction temperature (~140 °C), leading to dichlorobenzene by-products and reduced selectivity.
Alternative Synthetic Routes
Processes involving reaction of chlorobenzene with sulfur trioxide and pyrosulfates have been reported but are less favored due to the toxicity of reagents like dimethyl sulfate.
Amination to Obtain Bis[4-amino-2-chlorophenyl]sulfone
Following the preparation of bis(4-chlorophenyl) sulfone, amino groups are introduced typically by nucleophilic substitution of the chlorine atoms with amines or via reduction of nitro precursors. While specific detailed protocols for the amination of bis(4-chlorophenyl) sulfone to this compound are less commonly detailed in the patent literature, analogous aromatic amination methods involve:
- Diazotization of aromatic amines followed by coupling reactions.
- Nucleophilic substitution on activated aromatic sulfone derivatives.
- Catalytic reduction of nitro-substituted sulfones to amines.
For example, related sulfone derivatives have been synthesized by reacting aromatic amines with activated sulfone intermediates, followed by purification and characterization using spectroscopic methods such as NMR.
Data and Reaction Analysis
Reaction Mechanism Insights
- The sulfonation step is rapid compared to the condensation to form the sulfone.
- The presence of condensing agents accelerates the condensation step, improving yield and selectivity.
- Avoidance of iron(III) chloride prevents chlorination side reactions, reducing by-product formation.
Spectroscopic Characterization (Related Sulfone Derivatives)
| Compound Type | Key Spectroscopic Features (1H NMR) | Notes |
|---|---|---|
| Phenyl sulfone derivatives | Methine proton signals at δ 8.05 ppm (enaminones) | Disappearance of methylene singlet upon reaction |
| Amino-substituted sulfones | NH exchangeable protons (disappear upon D2O addition) | Confirmed by disappearance of doublets after deuteration |
| Aromatic protons | Multiplets in δ 6.6–7.9 ppm range | Indicative of substituted aromatic rings |
These data confirm the structural integrity and substitution patterns of sulfone derivatives related to this compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfonation with sulfuric acid + condensing agent | Chlorobenzene + sulfuric acid + boric acid/trifluoromethanesulfonic acid | 200–250 °C, no toxic reagents | High purity, improved selectivity | High temperature required |
| Friedel-Crafts sulfonylation | 4-Chlorobenzenesulfonyl chloride + chlorobenzene + FeCl3 | ~140 °C, Lewis acid catalysis | Established method | By-product formation, catalyst toxicity |
| Sulfur trioxide + pyrosulfates | Chlorobenzene + SO3 + dimethyl/diethyl pyrosulfate | Toxic reagents involved | Effective sulfonation | Toxicity, environmental concerns |
| Nucleophilic substitution + reduction | Sulfone intermediates + amines/nitro compounds | Various, often catalytic reduction | Versatile amination | Requires multiple steps |
Chemical Reactions Analysis
Types of Reactions
Bis[4-amino-2-chlorophenyl]sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The amino and chloro groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone derivatives, sulfides, and substituted aromatic compounds .
Scientific Research Applications
Bis[4-amino-2-chlorophenyl]sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance polymers and other industrial materials
Mechanism of Action
The mechanism of action of Bis[4-amino-2-chlorophenyl]sulfone involves its interaction with specific molecular targets. It can inhibit certain enzymes and pathways, leading to its observed effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Bis(4-chlorophenyl) sulfone (BCPS)
Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
- Structure: Contains amino-phenoxy-phenyl groups attached to SO₂.
- Applications: Used in high-performance polymers (e.g., polyimides) due to the amino groups enabling crosslinking and thermal stability .
- Comparison: Both BAPS and Bis[4-amino-2-chlorophenyl]sulfone have amino groups, but BAPS includes ether linkages, enhancing flexibility in polymer backbones.
Diphenyl Sulfone
4-Chlorophenyl Phenyl Sulfone
- Structure : Hybrid of one chlorophenyl and one phenyl group attached to SO₂.
- Contrast: The absence of amino groups limits its use in applications requiring nucleophilic reactivity.
Sulindac Sulfone
- Structure: A non-steroidal anti-inflammatory drug (NSAID) metabolite with a sulfone moiety.
- Biological Activity : Inhibits mTOR signaling via VDAC binding, highlighting the role of sulfone groups in targeting ion channels .
- Comparison: this compound’s amino and chloro groups may enhance specificity for biological targets compared to sulindac sulfone’s simpler structure.
Physicochemical and Functional Comparison
*Estimated based on structural analogs.
Key Research Findings
- Environmental Behavior: BCPS persists in marine ecosystems, whereas amino-substituted sulfones like this compound may degrade faster due to microbial action on amino groups .
- Biological Targeting: Sulfone moieties are critical for VDAC binding, but substituents (e.g., -NH₂, -Cl) modulate specificity. This compound’s dual functional groups could enhance drug design for ion channel modulation .
- Material Science: Amino-substituted sulfones (e.g., BAPS) outperform non-functionalized analogs in polymer applications due to crosslinking capacity .
Biological Activity
Bis[4-amino-2-chlorophenyl]sulfone (BACS) is an organic compound known for its unique structure, which comprises two amino groups and a sulfone group linked by a biphenyl framework. Its chemical formula is CHClNOS. This article explores the biological activities of BACS, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
BACS features two 4-amino-2-chlorophenyl moieties connected by a sulfone (–SO–) group. The presence of the sulfone group is critical for its biological activity, as it enhances interaction with various biological targets.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Two amino groups and a sulfone group | Potential applications in pharmaceuticals |
| 4-Amino-2-chlorobenzenesulfonamide | One amino group and one sulfonamide | Used in medicinal chemistry |
| 4-Aminobenzenesulfonic acid | One amino group and one sulfonic acid | Commonly used as a dye intermediate |
Antimicrobial Properties
Research indicates that BACS exhibits significant antimicrobial activity. Compounds with similar structures have been effective against various pathogens, including bacteria responsible for leprosy and other infections. Studies show that BACS can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies demonstrated that BACS showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial properties, BACS has been studied for its anti-inflammatory effects. The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
- Research Findings : A study highlighted that compounds similar to BACS can reduce pro-inflammatory cytokine production in vitro, suggesting that BACS may also possess anti-inflammatory properties .
Anticancer Activity
BACS has shown promise in anticancer research, particularly in inhibiting tumor cell proliferation.
- Mechanism of Action : Similar compounds have been observed to selectively inhibit tumor cell proliferation while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
- Case Study : In a study involving various sulfone derivatives, BACS was found to induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent .
Toxicological Profile
While exploring the biological activity of BACS, it is essential to consider its toxicological profile. Animal studies have indicated that high doses can lead to adverse effects, including liver and kidney toxicity.
Q & A
Q. What established synthetic routes are available for Bis[4-amino-2-chlorophenyl]sulfone, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. Key parameters include temperature (80–120°C), catalysts (e.g., CuI), and solvents (DMF, toluene). Optimization can employ factorial design to evaluate interactions between variables (e.g., molar ratios, reaction time). For example, a 2³ factorial design could test temperature (80°C vs. 120°C), catalyst loading (5% vs. 10%), and solvent polarity (toluene vs. DMF). Post-synthesis, purity is validated via HPLC against certified reference materials (CRMs) aligned with FDA guidelines .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be structured?
Methodological Answer:
- NMR : Focus on δ<sup>1</sup>H signals for aromatic protons (6.5–8.0 ppm) and amino groups (~5 ppm). Compare with sulfone analogs in databases (e.g., ChemIDplus ).
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid). Monitor [M+H]<sup>+</sup> ions for molecular weight confirmation.
- XRD : Analyze crystal packing to correlate with solubility and stability. Cross-validate results with CRMs and spiked recovery experiments to ensure accuracy .
Q. What theoretical frameworks guide the study of electronic properties in sulfone compounds, and how are they applied to this compound?
Methodological Answer: Density Functional Theory (DFT) models the electron-withdrawing effects of the sulfone group and electron-donating amino substituents. Computational tools (e.g., Gaussian) calculate HOMO-LUMO gaps to predict reactivity. Compare theoretical NMR chemical shifts with experimental data to validate models. Framework selection should align with research goals (e.g., drug design vs. material science) .
Advanced Questions
Q. How can factorial design resolve contradictions between theoretical predictions and experimental outcomes in this compound’s reactivity?
Methodological Answer: Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace impurities). A mixed-level factorial design (e.g., 3×2×2) tests temperature (3 levels), catalyst type (CuI vs. Pd(OAc)2), and solvent (polar vs. nonpolar). Statistical analysis (ANOVA) identifies significant factors. For example, higher Pd catalyst efficiency in DMF may contradict DFT predictions due to solvation effects. Iterative refinement of theoretical models using experimental data bridges gaps .
Q. What methodological considerations are critical when studying degradation pathways of this compound under environmental conditions?
Methodological Answer:
- Accelerated Degradation Studies : Use photolysis (UV irradiation) and hydrolysis (pH 3–9) to simulate environmental conditions.
- Analytical Workflow : Couple LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., chlorinated byproducts).
- Validation : Spike samples with deuterated analogs (e.g., <sup>13</sup>C-labeled compounds) to track degradation kinetics. Reference EPA guidelines for maximum permissible concentrations in water .
Q. How can machine learning enhance the prediction of novel derivatives or reaction pathways for this compound?
Methodological Answer: Train neural networks on datasets of sulfone reactions (e.g., yields, conditions) to predict optimal synthetic routes. Feature engineering includes descriptors like Hammett constants (σ) for substituents and solvent polarity indices. Validate models with leave-one-out cross-validation. For example, AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics to prioritize high-yield pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
